molecular formula C9H17NO6S B13860352 Des-[4,5-O-(1-methylethylidene)] Topiramate

Des-[4,5-O-(1-methylethylidene)] Topiramate

Cat. No.: B13860352
M. Wt: 267.30 g/mol
InChI Key: JVSDDGIQDGRFGK-IONNQARKSA-N
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Preparation Methods

The synthesis of Des-[4,5-O-(1-methylethylidene)] Topiramate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the sulfamic acid ester group. The synthetic routes typically involve:

Chemical Reactions Analysis

Des-[4,5-O-(1-methylethylidene)] Topiramate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Des-[4,5-O-(1-methylethylidene)] Topiramate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Des-[4,5-O-(1-methylethylidene)] Topiramate involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Des-[4,5-O-(1-methylethylidene)] Topiramate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and its applications in research rather than therapeutic use.

Properties

Molecular Formula

C9H17NO6S

Molecular Weight

267.30 g/mol

IUPAC Name

[(3aR,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate

InChI

InChI=1S/C9H17NO6S/c1-8(2)15-7-4-3-5-13-9(7,16-8)6-14-17(10,11)12/h7H,3-6H2,1-2H3,(H2,10,11,12)/t7-,9+/m0/s1

InChI Key

JVSDDGIQDGRFGK-IONNQARKSA-N

Isomeric SMILES

CC1(O[C@H]2CCCO[C@@]2(O1)COS(=O)(=O)N)C

Canonical SMILES

CC1(OC2CCCOC2(O1)COS(=O)(=O)N)C

Origin of Product

United States

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